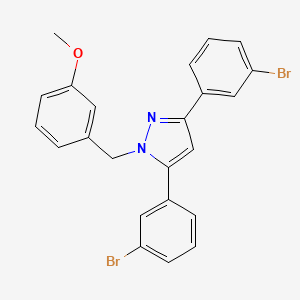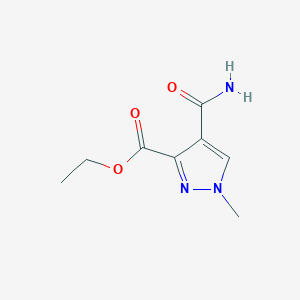
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate can be synthesized through several steps starting from pyrazole derivatives. One common method involves the reaction of 1-methylpyrazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired ester product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-1H-pyrazole-4-carboxylate
- 1-Methyl-1H-pyrazole-4-carboxylic acid
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
Ethyl 4-carbamoyl-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbamoyl group enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(13)6-5(7(9)12)4-11(2)10-6/h4H,3H2,1-2H3,(H2,9,12) |
InChI Key |
XDMRAHOGFDFEMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10910973.png)
![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-nitrophenyl)methanone](/img/structure/B10910975.png)
![3-Cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B10910986.png)
![ethyl 6-amino-2-(chloromethyl)-5-cyano-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-4H-pyran-3-carboxylate](/img/structure/B10910987.png)
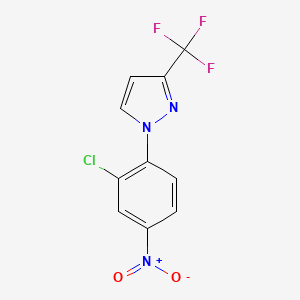
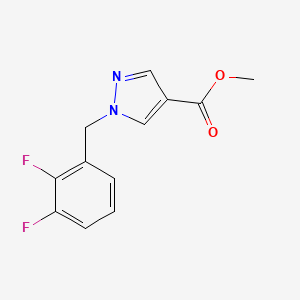
![2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10911010.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-ethylhydrazinecarbothioamide](/img/structure/B10911015.png)
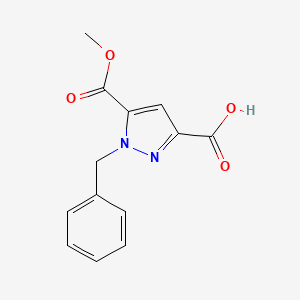
![2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10911038.png)
![N-{(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-(2,4,6-tribromo-3-hydroxybenzylidene)hydrazinyl]prop-1-en-2-yl}benzamide](/img/structure/B10911040.png)
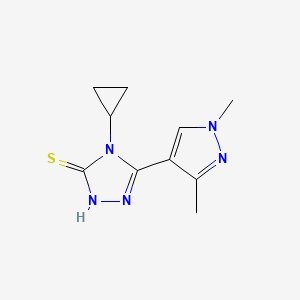
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B10911045.png)
